
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a phenyl group at the 2-position and a hydrogenated 2,3-dihydroquinolin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the asymmetric hydrogenation of 2-phenylquinoline using chiral catalysts. For instance, chiral cationic ruthenium complexes have been employed to achieve high enantioselectivity and yield . The reaction conditions often include the use of hydrogen gas under pressure, a suitable solvent such as ethanol or methanol, and a chiral catalyst.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: A precursor in the synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one.
2,3-Dihydroquinolin-4(1H)-one: Lacks the phenyl group at the 2-position.
Tetrahydroquinoline: Fully hydrogenated quinoline derivative.
Uniqueness
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1 |
InChI Key |
PUCZUBFZQVSURB-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



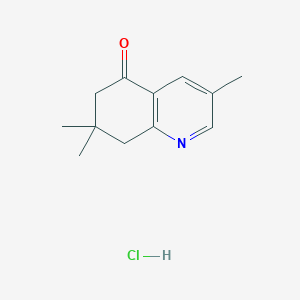
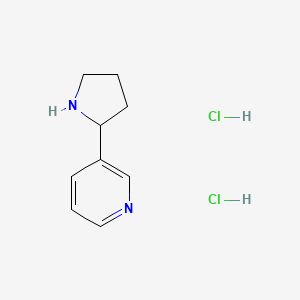
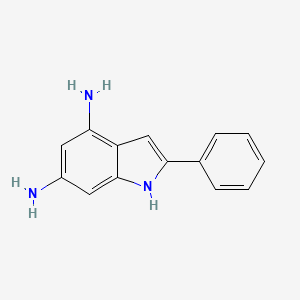
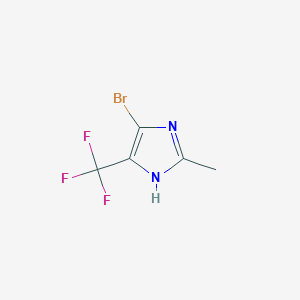
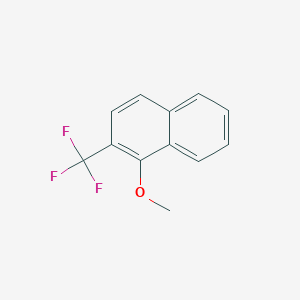



![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)

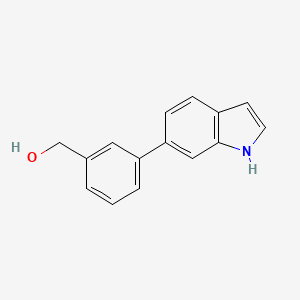
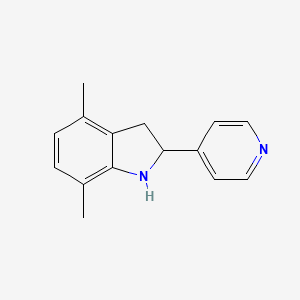
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
